molecular formula C11H15ClFNO2 B3021192 Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride CAS No. 190190-83-1

Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride

Cat. No.: B3021192
CAS No.: 190190-83-1
M. Wt: 247.69 g/mol
InChI Key: ONYRFCZWESOMQH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride is a fluorinated β-amino acid ester derivative widely used as a chiral building block in pharmaceutical synthesis. Its molecular formula is C₁₁H₁₃ClFNO₂ (based on c), with a molecular weight of 245.68 g/mol. The compound features a 4-fluorophenyl group attached to a propanoate backbone, with an ethyl ester and a primary amino group in the β-position. The hydrochloride salt enhances stability and solubility, making it suitable for reactions in polar solvents. It is frequently employed in the synthesis of bioactive molecules, including antipsychotics and antidepressants, due to its ability to introduce fluorinated aromatic motifs—a key feature in modern drug design for improving metabolic stability and binding affinity .

Properties

IUPAC Name

ethyl 3-amino-3-(4-fluorophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYRFCZWESOMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-oxo-3-(4-fluorophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent recovery, purification by recrystallization, and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride serves as an important intermediate in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules : This compound is a building block in the preparation of various pharmaceuticals and organic compounds.
  • Reactivity Studies : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing researchers to explore its reactivity and develop new derivatives.

Biology

The biological activities of this compound are under investigation for potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting the growth of these microorganisms.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). Its mechanism involves interaction with specific molecular targets related to cancer pathways.
  • Anti-inflammatory Effects : There is emerging evidence that this compound may reduce inflammation, which could be beneficial in treating inflammatory diseases.

Medicine

Research is ongoing to evaluate the potential of this compound as a therapeutic agent:

  • Drug Development : The compound is being explored as a lead candidate for developing new medications targeting various diseases due to its diverse biological activities.
  • Mechanism of Action : The compound's mechanism involves binding to specific enzymes or receptors, modulating their activity to exert therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .
  • Cancer Cell Proliferation Inhibition : In vitro studies indicated that this compound could reduce the viability of various cancer cell lines by inducing apoptosis through specific signaling pathways .
  • Inflammation Reduction : Research has shown that the compound may inhibit pro-inflammatory cytokines, providing insights into its role in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

The structural analogs of Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride differ primarily in the substituents on the phenyl ring or the ester group. Below is a systematic comparison:

Substituent Variations on the Phenyl Ring
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 3-amino-3-(4-fluorophenyl)propanoate HCl 4-Fluoro C₁₁H₁₃ClFNO₂ 245.68 High metabolic stability; antipsychotic intermediates
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl 2,4-Difluoro C₁₁H₁₄ClF₂NO₂ 265.69 Enhanced lipophilicity; antifungal agents
Ethyl 3-amino-3-(4-ethylphenyl)propanoate HCl 4-Ethyl C₁₃H₂₀ClNO₂ 257.75 Bulkier group; modifies steric hindrance
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate HCl 4-Methoxy C₁₂H₁₆ClNO₃ 257.72 Improved solubility; serotonin analogs
Ethyl 3-amino-3-(4-iodophenyl)propanoate HCl 4-Iodo C₁₁H₁₃ClINO₂ 353.59 Radiolabeling applications

Key Observations :

  • Fluorine vs. Bulkier Substituents : The 4-fluoro derivative exhibits optimal balance between lipophilicity and electronic effects, whereas ethyl or methoxy groups increase steric bulk or polarity, respectively .
  • Halogen Effects : Iodo or bromo derivatives (e.g., ) are heavier and less metabolically stable but useful in radiolabeling or cross-coupling reactions .
Stereochemical Variations

Enantiomerically pure analogs, such as (R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (), are critical for synthesizing chiral drugs. The (S)-isomer of the 2,4-difluoro variant () is prioritized in asymmetric catalysis for CNS-targeting compounds .

Pharmacokinetic and Physicochemical Properties
  • Lipophilicity : LogP values increase with fluorine count (e.g., 2,4-difluoro > 4-fluoro) but decrease with polar groups like methoxy .
  • Solubility : Hydrochloride salts improve aqueous solubility, but bulkier substituents (e.g., isobutoxy in ) reduce it .
  • Metabolic Stability : Fluorine retards oxidative metabolism, making 4-fluoro and 2,4-difluoro derivatives preferred in long-acting formulations .
Commercial Availability
  • Purity : Most analogs (e.g., 4-fluoro, 2,4-difluoro, 4-ethyl) are available at ≥95% purity ().
  • Price : Difluoro and iodinated derivatives are costlier due to complex synthesis (e.g., 4-iodo at $1,333/500 mg; ).

Biological Activity

Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a propanoate backbone with an amino group and a para-fluorophenyl substituent. Its molecular formula is C11H14ClFNO2C_{11}H_{14}ClFNO_2, and it has a molecular weight of approximately 251.69 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism is crucial for its antimicrobial and anticancer effects.
  • Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways. This aspect is significant in developing therapeutic agents for diseases like cancer .

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against bacteria and fungi, demonstrating significant inhibitory effects.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism involves inducing apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on various pathogens,
AnticancerInduces apoptosis in cancer cell lines,
Anti-inflammatoryReduces markers of inflammation

Case Study: Anticancer Activity

One study investigated the anticancer potential of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 μM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Future Directions

While initial findings are promising, further research is required to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Clinical Trials : Evaluating safety and efficacy in humans for potential therapeutic applications.

Q & A

Basic Research Questions

Q. How can the stereochemical purity of ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride be ensured during synthesis?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts or resolving agents. For example, Enamine Ltd. reports the synthesis of both (3R)- and (3S)-enantiomers of structurally similar compounds (e.g., ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride) via asymmetric hydrogenation or enzymatic resolution . HPLC with chiral columns (e.g., cellulose- or amylose-based stationary phases) is critical for verifying enantiomeric excess (>95% purity) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • HPLC : Use a Purospher® STAR RP-18 column (particle size 5 µm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient elution) at 220 nm detection .
  • Mass Spectrometry : Electrospray ionization (ESI+) shows a molecular ion peak at m/z 257.1 [M+H]⁺ for the free base and 293.5 [M+H]⁺ for the hydrochloride salt, confirmed via GC/MS in studies of plant extracts .
  • NMR : Key signals include δ 1.25 ppm (triplet, CH₂CH₃), δ 4.15 ppm (quartet, OCH₂), and δ 7.45 ppm (multiplet, aromatic F-substituted protons) .

Q. What solvent systems optimize the compound’s stability during storage?

  • Methodological Answer : Store as a hydrochloride salt at -20°C in anhydrous dimethyl sulfoxide (DMSO) or under nitrogen to prevent hydrolysis. Stability studies indicate <5% degradation over 6 months when protected from light and moisture .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the compound’s pharmacokinetic profile compared to other halogenated analogs?

  • Methodological Answer : Comparative studies with 4-chloro (CAS 326473-23-8) and 2,4-difluoro analogs (CAS 265.69) reveal that the 4-fluoro group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In vitro half-life (t₁/₂) in human liver microsomes increases from 2.1 hours (4-chloro) to 4.8 hours (4-fluoro) . Molecular docking suggests stronger hydrogen bonding with target proteins (e.g., TNF-α), as observed in analogs like TNF-α inhibitors .

Q. What mechanisms underlie its role as a prodrug in alkylating agents like melphalan flufenamide?

  • Methodological Answer : The ethyl ester moiety enhances cell permeability. Intracellular esterases hydrolyze the ester to release the active amino acid derivative, which alkylates DNA via the bis(chloroethyl)amine group. Pharmacodynamic studies show a 3.5-fold increase in DNA crosslinking in myeloma cells compared to non-fluorinated analogs .

Q. How can conflicting solubility data in aqueous vs. organic solvents be resolved?

  • Methodological Answer : Contradictions arise from protonation states. The free base is lipid-soluble (logP 2.8), while the hydrochloride salt exhibits pH-dependent solubility: >10 mg/mL in water at pH 3 but <1 mg/mL at pH 7.4. Use potentiometric titration (e.g., Sirius T3) to generate a pH-solubility profile and validate with shake-flask experiments .

Q. What strategies improve yield in large-scale synthesis while minimizing diastereomer formation?

  • Methodological Answer :

  • Step 1 : Condense 4-fluorophenylacetonitrile with ethyl bromopyruvate under phase-transfer catalysis (tetrabutylammonium bromide) to yield the α-cyano ester (85% yield).
  • Step 2 : Catalytic hydrogenation (Pd/C, H₂ 50 psi) reduces the nitrile to the amine, followed by HCl gas treatment for salt formation. Diastereomeric impurities (<2%) are removed via recrystallization from ethanol/ether .

Key Research Gaps

  • Metabolite Identification : The compound’s presence in plant extracts (1.25% in tomato leaves) suggests unexplored biosynthetic pathways .
  • Toxicology : Limited data on off-target effects (e.g., mitochondrial toxicity) in non-cancerous cells.
  • Formulation : Nanoencapsulation studies to enhance tumor-specific delivery are lacking.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride
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Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride

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